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Cecropin-B

Cat. No.: B1577554
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Description

Discovery and Biological Context in Insect Innate Immunity

The discovery of cecropins, including Cecropin-B, was a pivotal moment in the field of insect immunology. These peptides were first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, following bacterial challenge. mdpi.comwikipedia.orgnih.gov This discovery, notably by Hans G. Boman and colleagues, challenged the prevailing view that simpler organisms lacked humoral defense factors and demonstrated the existence of an inducible antimicrobial response in insects. royalsocietypublishing.org

Insects possess a robust innate immune system that includes both cellular and humoral components. biotechrep.ir The humoral response involves the synthesis and secretion of a variety of antimicrobial molecules into the hemolymph, the insect equivalent of blood. cambridge.orgnih.gov Cecropins are a major class of these induced humoral factors, produced primarily by the fat body, a tissue analogous to the vertebrate liver. cambridge.orgnih.gov Upon recognition of microbial presence, often through pattern recognition receptors, signaling pathways are activated, leading to the transcription and translation of AMP genes, including those for cecropins. royalsocietypublishing.org Once released into the hemolymph, this compound and other AMPs directly target and neutralize invading microorganisms. cambridge.orgbiotechrep.ir

Research has demonstrated the importance of this compound in the defense against bacterial infections in various insect species. For instance, studies on Mythimna separata (a lepidopteran pest) have shown that the gene encoding M. separata cecropin (B1577577) B (MscecropinB) is expressed in different developmental stages and tissues, with particularly high expression in the prepupal and pupal stages, suggesting its role in defense during these vulnerable periods. cambridge.org The function of cecropins in pathogen resistance has been further supported by experiments showing their broad-spectrum antibacterial activities. cambridge.orgnovoprolabs.comoup.com

Overview of Cecropin Family Antimicrobial Peptides

The cecropin family constitutes a significant group of AMPs found across diverse insect orders, as well as in some other organisms like bacteria and nematodes. wikipedia.orgresearchgate.net These peptides are typically small, ranging from 31 to 39 amino acid residues in length. mdpi.comwikipedia.orgnih.gov A defining characteristic of cecropins is their structure, which generally consists of two alpha-helical segments connected by a flexible hinge region rich in proline and glycine (B1666218) residues. wikipedia.orgnih.govnih.govscirp.orgacs.orgfrontiersin.org The N-terminal helix is typically amphipathic, possessing both hydrophobic and hydrophilic faces, while the C-terminal helix is more hydrophobic. nih.govnih.govscirp.orgfrontiersin.orgacs.org This amphipathic nature and cationic charge are crucial for their interaction with negatively charged microbial cell membranes. nih.govscirp.org

The cecropin family is broadly classified into several subfamilies, including cecropins A, B, C, D, E, and P1, among others. researchgate.netfrontiersin.orgfrontiersin.org While sharing structural similarities, members within the family exhibit variations in their amino acid sequences, length, and consequently, their antimicrobial spectrum and potency. wikipedia.orgnih.gov For example, Cecropin A and Cecropin B are among the most well-characterized members, initially isolated from Hyalophora cecropia. wikipedia.orgnih.gov Other cecropin-like peptides have been identified in various insects, such as Drosophila melanogaster (fruit fly), Aedes aegypti (Yellowfever mosquito), Aedes albopictus (Asian tiger mosquito), and Papilio xuthus (a butterfly), and have been given different names like sarcotoxin and papiliocin. wikipedia.orgnih.govuniprot.orguniprot.org Despite the different names, these peptides are structurally related and function as key components of the insect humoral immune response. wikipedia.org

Research has detailed the amino acid sequences of various cecropins, highlighting both conserved and variable regions that contribute to their specific activities. mdpi.comwikipedia.org

Cecropin TypeSource OrganismRepresentative Sequence (Single Letter Code)Length (aa)
Cecropin AHyalophora cecropiaKWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK37
Cecropin BHyalophora cecropiaKWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL35
Cecropin B type 1Aedes albopictus(Sequence varies, processed from a longer precursor)~60 (precursor) uniprot.org
Cecropin BDrosophila melanogaster(Sequence varies)63 (precursor) uniprot.org
PapiliocinPapilio xuthusSWLSKTAKKLENSAKKRISEGIAIAIQGGPR37

Note: Amino acid sequences can vary slightly depending on the specific isoform and source organism. The sequences provided are representative examples based on available data. wikipedia.orguniprot.orguniprot.org

Studies comparing the activity of different cecropins have shown variations in their efficacy against different microorganisms. For instance, while both Cecropin A and B exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, their potency can differ depending on the bacterial species. wikipedia.orgnih.govoup.com The mechanism of action of cecropins primarily involves disrupting the integrity of microbial cell membranes, often through the formation of pores or channels, leading to cell lysis. wikipedia.orgnih.govnovoprolabs.comoup.comscirp.orgacs.orgnih.gov This membrane-targeting mechanism makes it difficult for microorganisms to develop resistance, a significant advantage compared to conventional antibiotics. cambridge.orgnih.gov

Detailed research findings have explored the structural basis of cecropin activity. Studies using techniques like circular dichroism and NMR spectroscopy have confirmed that cecropins adopt alpha-helical structures in membrane-mimicking environments. royalsocietypublishing.orgnih.govacs.orgnih.gov Atomistic simulations have provided insights into the cooperative mechanisms by which this compound interacts with membranes, suggesting that the interaction of both the N-terminal amphipathic segment and the C-terminal hydrophobic segment is important for pore formation. acs.org

The research on the cecropin family continues to expand, with ongoing efforts to identify novel cecropins from various insect species and to understand the nuances of their structure-activity relationships and mechanisms of action. nih.gov

Properties

bioactivity

Antibacterial

sequence

APRWKFGKRLEKLGRNVFRAAKKALPVIAGYKAL

Origin of Product

United States

Molecular Architecture and Structural Biology of Cecropin B

Primary and Secondary Structural Features

The primary structure of Cecropin-B consists of a specific sequence of amino acids. For instance, the sequence of Hyalophora cecropia Cecropin (B1577577) B is H-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2. nih.govsigmaaldrich.com This sequence dictates the peptide's three-dimensional structure and its interactions. Cecropins are generally characterized by a cationic charge, which facilitates their initial electrostatic attraction to the negatively charged surface of bacterial membranes. nih.govscielo.brnih.govd-nb.info

The secondary structure of this compound is predominantly α-helical. scirp.orgnih.govscielo.brwikipedia.orgnovoprolabs.comnih.govsigmaaldrich.comd-nb.inforesearchgate.net This helical conformation is not rigid and can change depending on the environment. In aqueous solutions, this compound may exist in a random coil structure. scielo.br However, upon encountering a membrane-mimetic environment, such as the presence of SDS or phospholipid bilayers, the peptide folds into an α-helical structure. scielo.brnih.govacs.org

The α-helical structure of this compound is crucial for its function, particularly due to the resulting amphipathicity. scirp.orgmdpi.comnih.govd-nb.inforesearchgate.netnih.gov The amino acid sequence is arranged such that when the peptide forms an α-helix, the polar (hydrophilic) and non-polar (hydrophobic) residues segregate to opposite faces of the helix. scirp.orgmdpi.comresearchgate.netacs.org This creates an amphipathic molecule with a positively charged, hydrophilic face and a hydrophobic face. scirp.orgnih.govnih.govd-nb.inforesearchgate.net

The amphipathic nature allows this compound to interact effectively with lipid membranes. The hydrophobic face can insert into the non-polar lipid core of the membrane, while the cationic, hydrophilic face interacts with the negatively charged phospholipid headgroups on the membrane surface. mdpi.comacs.org This interaction is a key step in the peptide's ability to disrupt membrane integrity. mdpi.comacs.org

A characteristic structural feature of many cecropins, including this compound, is the presence of a flexible hinge region connecting two α-helical segments: an amphipathic N-terminal helix and a more hydrophobic C-terminal helix. nih.govscielo.brmdpi.comnih.govd-nb.inforesearchgate.net This hinge region often contains residues like Glycine (B1666218) (Gly) and Proline (Pro). scielo.brmdpi.comnih.govresearchgate.netnthu.edu.twapsnet.org

The significance of the hinge region lies in the flexibility it imparts to the peptide structure. acs.orgacs.org This flexibility is thought to be important for the peptide's interaction with and insertion into the bacterial membrane. acs.orgacs.org It allows the two helical segments to adopt different orientations relative to each other, facilitating membrane binding and potentially pore formation. acs.orgnih.govnthu.edu.twibm.com Studies on this compound derivatives have explored the impact of alterations in the hinge region on peptide activity and structure. nih.govresearchgate.netacs.orgnthu.edu.tw

Advanced Structural Analysis Methodologies

Various advanced techniques have been employed to determine and understand the structure of this compound at a detailed level.

NMR spectroscopy is a powerful technique used to determine the three-dimensional structure of peptides and proteins in solution, including in membrane-mimetic environments. acs.orgnthu.edu.tw NMR studies on this compound and its analogs have provided valuable insights into their conformations. nih.govnthu.edu.twnih.gov These studies have confirmed the helix-hinge-helix structure in appropriate environments and helped determine the bent angle between the two helical segments. nih.govnthu.edu.tw Live-cell NMR has also been used to study the interaction of this compound isoforms with bacterial cells. nih.gov

X-ray crystallography is used to determine the atomic-resolution structure of molecules that can be crystallized. Efforts have been made to crystallize this compound to obtain high-resolution structural data. nih.govnih.govresearchgate.netiucr.orgiucr.org Crystals of this compound from Bombyx mori have been obtained, and X-ray diffraction analysis has been performed. nih.govnih.govresearchgate.netiucr.orgiucr.org These studies have provided crystallographic parameters, such as unit-cell dimensions and space group, and have achieved resolutions allowing for detailed structural analysis. nih.govnih.govresearchgate.netiucr.orgiucr.org

Table 1: X-ray Crystallography Data for Bombyx mori Cecropin B

ParameterValueSource
Resolution1.43 Å nih.govnih.govresearchgate.netiucr.orgiucr.org
Space GroupP1 nih.govnih.govresearchgate.netiucr.orgiucr.org
Unit-cell parametersa = 15.08 Å nih.govnih.govresearchgate.netiucr.orgiucr.org
b = 22.75 Å nih.govnih.govresearchgate.netiucr.orgiucr.org
c = 30.20 Å nih.govnih.govresearchgate.netiucr.orgiucr.org
α = 96.9° nih.govnih.govresearchgate.netiucr.orgiucr.org
β = 103.1° nih.govnih.govresearchgate.netiucr.orgiucr.org
γ = 96.5° nih.govnih.govresearchgate.netiucr.orgiucr.org
Molecules per asymmetric unit1 nih.govnih.govresearchgate.netiucr.orgiucr.org
Matthews coefficient2.48 ų/Da nih.govnih.govresearchgate.netiucr.orgiucr.org
Solvent content50.4% nih.govnih.govresearchgate.netiucr.orgiucr.org

Computational methods, particularly molecular dynamics (MD) simulations, are extensively used to complement experimental structural studies and gain insights into the dynamic behavior of this compound and its interactions with membranes. acs.orgd-nb.infonih.govmdpi.comroyalsocietypublishing.orgmdpi.com These simulations can model the peptide's insertion into lipid bilayers, conformational changes upon membrane binding, and the process of pore formation. acs.orgnih.govroyalsocietypublishing.orgmdpi.com

MD simulations have supported the understanding of how the amphipathic and hydrophobic regions of this compound interact with different parts of the membrane. acs.orgnih.gov They have also been used to investigate the cooperative action of multiple this compound peptides in forming pores and the role of the flexible hinge in this process. acs.orgibm.com Computational modeling can also predict the structural impact of amino acid variations in this compound isoforms. nih.gov

Table 2: Key Structural Features of this compound

FeatureDescriptionReferences
Primary StructureLinear sequence of 35-39 amino acids (e.g., KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL) scirp.orgnih.govwikipedia.orgnovoprolabs.comnih.govnih.govnih.govsigmaaldrich.com
Secondary StructurePrimarily α-helical in membrane-mimetic environments scirp.orgnih.govscielo.brwikipedia.orgnovoprolabs.comnih.govsigmaaldrich.comd-nb.inforesearchgate.netnih.govacs.org
AmphipathicityN-terminal helix is amphipathic (polar and non-polar faces) scirp.orgnih.govmdpi.comnih.govd-nb.inforesearchgate.netnih.govresearchgate.netacs.org
HydrophobicityC-terminal helix is largely hydrophobic nih.govscielo.brmdpi.comnih.govd-nb.inforesearchgate.net
Hinge RegionFlexible linker between helices, often containing Gly and Pro residues nih.govscielo.brmdpi.comnih.govacs.orgd-nb.inforesearchgate.netacs.orgresearchgate.netnthu.edu.twapsnet.org
Overall ConformationTypically helix-hinge-helix in membrane-bound state scielo.brnih.govd-nb.inforesearchgate.netnih.govacs.orgnthu.edu.tw
Net ChargeCationic (e.g., +7 at pH 7 for H. cecropia Cecropin B) nih.govd-nb.infonih.gov

Mechanisms of Action of Cecropin B at the Molecular and Cellular Level

Interaction with Microbial Membranes

Cecropin-B interacts directly with the lipid bilayers of microbial membranes, leading to increased permeability and ultimately cell death. This interaction is crucial for its antibacterial activity.

For Gram-negative bacteria, the initial barrier is the outer membrane, which contains lipopolysaccharide (LPS) in its outer leaflet. acs.org this compound is known to disrupt this outer membrane. oup.comnih.gov Studies have shown that cecropins can target lipid A, a key component of LPS, as part of their antimicrobial action. researchgate.net The peptide's affinity for LPS and its ability to interact with it are significant for its efficacy against Gram-negative pathogens. researchgate.netnih.gov This interaction can lead to the dissociation of LPS micelles and the disruption of LPS aggregates into smaller assemblies, potentially playing a vital role in its antimicrobial activity. nih.gov The cationic charge of cecropins allows them to bind to the anionic outer layer of Gram-negative bacteria where the initial interaction occurs. nih.gov

Following interaction with the outer membrane in Gram-negative bacteria, or as the primary interaction in organisms lacking an outer membrane, this compound permeabilizes the inner (cytoplasmic) membrane. oup.comnih.govresearchgate.net This permeabilization is often attributed to the formation of pores or channels within the lipid bilayer, which disrupts the cell's electrolyte balance and leads to death. scirp.orgmdpi.comresearchgate.net

Several models have been proposed to explain the mechanism of pore formation. One model suggests that cecropin (B1577577) peptides first interact with the membrane surface, lying parallel to the lipid bilayer. mdpi.comresearchgate.net Subsequently, the C-terminal hydrophobic domains of the peptides submerge into the hydrophobic core of the membrane. mdpi.comresearchgate.net Individual peptide molecules then organize into oligomers, forming ion-permeable pores. mdpi.comresearchgate.net This process can affect cellular electrolyte balance. mdpi.com This pore model has been compared to the "barrel-stave" model, where peptide regions are organized to form a barrel penetrating the membrane. mdpi.com Another hypothesis suggests that C-terminal hydrophobic domains insert into the membrane, creating a more stable pore (termed a type I channel), with polar amino acids oriented towards the pore's center. mdpi.com Earlier postulations also involved the N-terminal amphipathic regions in pore formation (called type II channels). mdpi.com

Fluorescence microscopy studies have indicated that the membrane permeability induced by cecropins in Escherichia coli is consistent with the formation of pores. nih.govresearchgate.net The formation of these transmembrane channels allows the free flow of electrolytes, metabolites, and water across the phospholipid bilayers, potentially leading to irreversible cytolysis. scirp.org

In addition to pore formation, the "carpet-like" mechanism has been proposed as another model for cecropin-induced membrane disruption. oup.comnih.govnih.govresearchgate.netmdpi.comresearchgate.nettoku-e.comresearchgate.netnih.gov This model suggests that at certain concentrations, cecropins accumulate on the surface of the bacterial lipid bilayer, forming a "carpet" structure. mdpi.comresearchgate.net This carpet-like arrangement is thought to possess detergent-like properties that can lead to the disintegration of the membrane. mdpi.comresearchgate.net The continuous accumulation of peptides at the bacterial lipid bilayer surface drives this mechanism. mdpi.com Some studies, particularly with cecropin P1, have provided support for the carpet mechanism, suggesting that the peptide may not deeply embed in the hydrophobic core of the membrane in this mode of action. nih.govresearchgate.nettoku-e.com The carpet model proposes that membrane permeabilization occurs through the accumulation of a large number of monomers interacting with phospholipids, causing small perturbations, and upon reaching a critical concentration, the membrane undergoes catastrophic disintegration. researchgate.net At high concentrations, cecropins are described as forming a carpet-like structure with detergent-like properties that disrupt membranes, while at lower concentrations, they may form pores. mdpi.comresearchgate.net

Intracellular Target Modulation

While membrane disruption is considered the primary mechanism, some research suggests that cecropins, including this compound, may also have intracellular targets. nih.govkarger.com These potential targets can include components involved in vital cellular processes such as nucleic acid synthesis, protein synthesis, and the activities of various enzymes. nih.govkarger.com The ability of cationic AMPs to target multiple bacterial macromolecules, including intracellular components, is thought to contribute to the lower likelihood of bacteria developing resistance compared to antibiotics with single targets. nih.gov For example, in a study involving Bacillus subtilis, a synergistic effect was observed when treated with a combination of abaecin (B1167496) and cecropin B, where pores created by cecropin B facilitated the rapid entry of abaecin to target the intracellular protein DnaK. nih.gov

Differential Action against Microbial Cell Envelopes

This compound exhibits differential activity depending on the type of microbial cell envelope it encounters.

Gram-Positive Bacterial Response

This compound, a cationic antimicrobial peptide, exhibits activity against a range of bacteria, including some Gram-positive species, although it is often reported to be more potent against Gram-negative bacteria. The mechanisms by which this compound interacts with and affects Gram-positive bacteria involve interactions with the bacterial cell envelope, ultimately leading to membrane disruption.

Gram-positive bacteria are characterized by a thick peptidoglycan layer external to the cytoplasmic membrane, and they possess teichoic acids and lipoteichoic acids which contribute to a net negative charge on the cell surface mdpi.com. This anionic surface facilitates the initial electrostatic attraction and binding of the positively charged this compound peptide scielo.brnih.gov.

While the precise details of this compound's traversal through the thick peptidoglycan layer of Gram-positive bacteria are still being investigated, studies suggest that interaction with cell wall components like teichoic acids may play a role, potentially acting as a binding site or influencing the peptide's path to the cytoplasmic membrane mdpi.comcambridge.orgnih.gov. Some research indicates that binding to the cell wall might either hinder or promote subsequent interaction with the cytoplasmic membrane mdpi.com.

The primary mechanism of action against Gram-positive bacteria, similar to Gram-negative bacteria, is the disruption of the bacterial cytoplasmic membrane scielo.brmdpi.com. This compound is thought to adopt an amphipathic α-helical structure upon interacting with the bacterial membrane, allowing its insertion into the lipid bilayer scielo.brcambridge.orgresearchgate.netmdpi.com. This interaction can lead to the formation of pores or a carpet-like structure on the membrane surface, increasing membrane permeability and disrupting the cellular electrolyte balance, which ultimately results in bacterial death researchgate.netmdpi.com.

However, studies have shown that the cytoplasmic membranes of Gram-positive organisms like Staphylococcus aureus and Staphylococcus epidermidis may be inherently more resistant to this compound compared to Gram-negative bacterial membranes oup.comresearchgate.netnih.gov. For instance, protoplasts (bacteria with the cell wall removed) of Staphylococcus aureus and Staphylococcus epidermidis were found to be resistant to this compound, suggesting that while the peptide can interact with Gram-positive bacteria, the cytoplasmic membrane itself presents a barrier or is less susceptible to disruption by this compound alone oup.comresearchgate.netnih.gov. This contrasts with the effect on Gram-negative bacteria where this compound can disrupt the outer membrane oup.comresearchgate.netnih.gov.

Despite this, this compound has demonstrated bacteriolytic activity against certain Gram-positive species, such as Bacillus subtilis scielo.brnih.govnih.gov. Research using purified this compound has shown activity against Bacillus subtilis at specific concentrations nih.govnih.gov. For example, cleaved this compound exhibited bacteriolytic activity against Bacillus subtilis at a concentration of 0.0625 μg/μL nih.govnih.gov.

Detailed research findings highlight variations in this compound's effectiveness against different Gram-positive strains. While some studies report minimal activity against Staphylococcus aureus at relatively high concentrations (e.g., MICs > 100 μM) nih.govsemanticscholar.org, others demonstrate activity against Bacillus subtilis scielo.brnih.govnih.govnih.gov. This suggests that the specific composition and characteristics of the cell wall and membrane in different Gram-positive species can influence their susceptibility to this compound.

The interaction with Gram-positive bacterial membranes involves the peptide associating with the lipid bilayer surface, with polar residues interacting with lipid phosphates and non-polar residues embedding in the hydrophobic core researchgate.netmdpi.com. At sufficient concentrations, this interaction leads to membrane disintegration researchgate.netmdpi.com.

Research on synthetic variants and analogues of cecropins has also provided insights into the structural features important for activity against Gram-positive bacteria. Modifications to the peptide sequence or structure can potentially enhance activity against strains like Staphylococcus aureus mdpi.com.

The following table summarizes some reported minimum inhibitory concentration (MIC) data for this compound against select Gram-positive bacteria, illustrating the varying degrees of susceptibility.

Bacterial SpeciesReported MIC (μg/μL)Source
Bacillus subtilis0.0625 nih.govnih.gov
Staphylococcus aureus> 100 μM nih.govsemanticscholar.org
Micrococcus luteusComparable to Cecropin B parent peptide nih.govsemanticscholar.org

Note: MIC values can vary depending on the specific assay method, bacterial strain, and experimental conditions.

Further research continues to explore the intricate interactions of this compound with the diverse cell envelope components of Gram-positive bacteria to better understand the factors influencing its antimicrobial efficacy and to inform the design of potentially more potent analogues.

Antimicrobial Activity Spectrum and Efficacy Studies of Cecropin B

Bactericidal and Bacteriostatic Activities

Cecropin-B exhibits potent antibacterial activity against a wide range of bacteria, including both Gram-negative and Gram-positive species. mdpi.comcambridge.orgspandidos-publications.comspandidos-publications.com Studies have generally shown that Gram-negative bacteria are more sensitive to cecropins compared to Gram-positive organisms. oup.comresearchgate.netmdpi.com This differential sensitivity is thought to be related to differences in bacterial cell wall and membrane composition. mdpi.comoup.com

The mechanism of action involves the disruption of bacterial membranes. mdpi.comoup.comcambridge.orgmdpi.com this compound interacts with the negatively charged components of the bacterial cell membrane, leading to permeabilization and ultimately cell lysis. mdpi.comoup.com For Gram-negative bacteria, this compound has been shown to disrupt the outer membrane, facilitating its translocation to the inner membrane, where it causes further disorganization. mdpi.comoup.com

Research has provided detailed findings on the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. For instance, studies using standardized assay techniques have evaluated its activity against human pathogens. oup.comresearchgate.net The lipopolysaccharide (LPS) defective mutant Escherichia coli BUE55 has been found to be particularly susceptible to this compound. oup.comresearchgate.net While Gram-negative bacteria like E. coli and Pseudomonas aeruginosa are generally sensitive, the activity against some Gram-positive bacteria, such as Staphylococcus aureus, can be less pronounced, with some studies reporting minimal activity at certain concentrations. oup.comresearchgate.netnih.gov However, other research indicates activity against S. aureus. spandidos-publications.com

Studies have also investigated the rate of killing of bacteria by this compound, demonstrating rapid bactericidal effects. For example, activity against E. coli NCTCl 1954 was reported to be complete after a 30-minute exposure period, with survival rates falling below 0.5%. oup.com

Analogs of this compound have also been developed and studied, with some demonstrating enhanced activity against plant-pathogenic bacteria compared to their natural counterparts. apsnet.org

Antifungal Activity Investigations

This compound has demonstrated antifungal activity against various fungal species. mdpi.commdpi.comcambridge.org Investigations have explored its effects on plant-pathogenic fungi and yeasts, including Candida albicans and Fusarium solani. apsnet.orgfrontiersin.orgmdpi.comnih.gov

Studies have shown that cecropin (B1577577) B peptides can inhibit the germination of conidia from plant-pathogenic fungi. apsnet.org For Candida albicans, cecropin has been found to be active, with reported minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values. For instance, one study reported MIC and MFC values of 0.9 μg/mL and 1.8 μg/mL, respectively, against C. albicans. mdpi.com The peptide has been shown to rapidly kill C. albicans at fungicidal concentrations. mdpi.com The mechanism of antifungal action involves interaction with the fungal cell membrane, leading to changes in membrane fluidity and potential disruption of cellular processes. mdpi.com

Research on the activity of cecropin B against clinical isolates of Fusarium solani has also been conducted, showing antifungal activity with MICs ranging from 20 to 320 mg/L. nih.gov Furthermore, synergistic effects have been observed when cecropin B is combined with conventional antifungal agents like amphotericin B and voriconazole (B182144) against F. solani. nih.gov

While cecropins, including those from the cecropin A and B subfamilies, have shown anticandidal activity, relatively high concentrations may be required for effective action. frontiersin.org Modifications to cecropin peptides, such as the creation of analogs, have been explored to potentially improve their fungicidal properties and resistance to microbial proteolysis. frontiersin.org

Antiviral Activity Research

Research has also investigated the antiviral properties of this compound and its analogs. cambridge.orgspandidos-publications.comfrontiersin.org Studies have demonstrated activity against various viruses, including important viral fish pathogens. frontiersin.orgnih.gov

Native cecropin B and a synthetic analog, CF17, have shown activity against fish viruses such as infectious hematopoietic necrosis virus (IHNV), viral hemorrhagic septicemia virus (VHSV), snakehead rhabdovirus (SHRV), and infectious pancreatic necrosis virus (IPNV). frontiersin.orgnih.gov Upon co-incubation of these peptides with viruses, a reduction in viral titers in fish cells has been observed, ranging from several-fold to 104-fold. nih.gov The proposed mechanism of action for inhibiting viral replication involves the direct disruption of the viral envelope and the disintegration of viral capsids. frontiersin.orgnih.gov

While research on the antiviral effects of cecropins against mammalian viruses exists, studies specifically on the effect of cecropin B against fish viruses have provided evidence for their potential in combating viral infections in aquaculture. nih.gov

Antiprotozoal Activity Research

Cecropins, including this compound, have been explored for their activity against protozoan parasites. cambridge.orgfrontiersin.org Studies have reported antiparasitic effects, particularly against Plasmodium species, the causative agents of malaria. mdpi.com

This compound has demonstrated activity against various Plasmodium species when administered to its mosquito vector. mdpi.com Injecting this compound into anopheline mosquitoes after a Plasmodium-infected blood meal has shown a dramatic effect on the development of oocysts. mdpi.com Light microscopy imaging analysis revealed that the peptide induced deformation of the developing oocysts. mdpi.com

Molecular Genetics and Biosynthesis of Cecropin B

Gene Expression Regulation in Insect Immunity

The expression of the Cecropin-B gene is a dynamic process, modulated by both the presence of pathogens and developmental cues. This regulation ensures that the peptide is available when needed to combat infection while conserving resources when the threat is absent.

Inducible Expression Pathways

The primary mechanism for this compound production is through inducible expression pathways activated in response to microbial challenge. In insects such as Drosophila melanogaster and the oriental armyworm Mythimna separata, the injection of bacteria triggers a strong upregulation of this compound gene expression. embopress.orgnih.govcambridge.org This response is a hallmark of the humoral innate immune system, where pathogen-associated molecular patterns (PAMPs) are recognized by host pattern recognition receptors, initiating a signaling cascade that leads to the transcription of AMP genes. cambridge.org

In Drosophila, the fat body and hemocytes are the primary tissues responsible for this inducible expression. embopress.orgnih.gov Upon infection, these tissues become factories for this compound and other AMPs, which are then secreted into the hemolymph to neutralize invading pathogens. embopress.orgnih.gov Studies in M. separata have shown that infection with either the fungus Beauveria bassiana or the bacterium Bacillus thuringiensis leads to a significant increase in MscecropinB gene expression, highlighting the broad-range inducibility of this peptide in response to different types of pathogens. cambridge.org

Constitutive Expression Patterns

While primarily an inducible peptide, there is evidence of constitutive expression of this compound at specific developmental stages. In Drosophila, a small peak of cecropin (B1577577) expression is observed in early pupae, which appears to be linked to the presence of bacteria in the food. embopress.orgnih.gov This suggests a preparatory or prophylactic role for this compound during a vulnerable developmental stage. Similarly, in Mythimna separata, the highest expression of MscecropinB is observed in the prepupal and pupal stages, further supporting a role for this peptide in developmental immunity. cambridge.org This constitutive expression in specific tissues and at particular life stages indicates that this compound may also function in routine surveillance and defense against opportunistic infections.

Recombinant Expression Systems and Optimization Strategies

The therapeutic potential of this compound has driven the development of various recombinant expression systems to produce the peptide in large quantities. However, the cationic and lytic nature of this compound can be toxic to host cells, necessitating optimization strategies to enhance yield and solubility.

A variety of host organisms have been utilized for this compound production, including the bacteria Escherichia coli and Bacillus subtilis, and the yeast Pichia pastoris. mdpi.com Each system presents distinct advantages and challenges. E. coli is a widely used host due to its rapid growth and well-established genetic tools. nih.govscielo.brnih.gov However, the expression of AMPs like this compound in E. coli can be lethal to the host. nih.gov To overcome this, fusion protein strategies are commonly employed.

Fusion tags such as Small Ubiquitin-related Modifier (SUMO), Maltose-Binding Protein (MBP), and inteins are attached to this compound to neutralize its toxicity and improve solubility. mdpi.comnih.govscielo.brnih.gov For instance, expressing this compound as a fusion with a SUMO tag in E. coli has been shown to increase the solubility and expression levels of the peptide. nih.gov The SUMO tag can later be cleaved by a specific protease to release the active this compound peptide. nih.gov Similarly, the use of an intein self-cleavage system allows for the efficient purification of the recombinant peptide. nih.govmdpi.com

Codon optimization of the this compound gene to match the codon usage of the expression host is another critical strategy to maximize translation efficiency. nih.gov Furthermore, optimizing induction conditions, such as the concentration of the inducing agent (e.g., IPTG) and the post-induction temperature, can significantly impact the final yield of the recombinant peptide. scielo.brnih.gov Studies comparing different host systems have shown that P. pastoris can be a particularly effective host for producing high yields of bioactive this compound. mdpi.comnih.gov

Host SystemFusion Tag/StrategyKey Optimization Findings
Escherichia coliSUMO, MBP, His-tag, InteinFusion tags reduce toxicity and improve solubility. Codon optimization can enhance expression. A linker sequence between the tag and peptide can improve cleavage efficiency. nih.govscielo.brnih.gov
Pichia pastorisα-factor secretion signalCan secrete high levels of active this compound. Optimization of methanol induction and pH is crucial. mdpi.comnih.gov
Bacillus subtilis-A viable alternative host for this compound production. mdpi.com

Evolutionary Trajectories of this compound Genes

The Cecropin gene family has a dynamic evolutionary history characterized by gene duplication, diversification, and reorganization. Phylogenetic analyses have provided insights into the relationships between different cecropin family members and their evolutionary origins.

Phylogenetic Relationships within the Cecropin Family

Phylogenetic studies of the cecropin multigene family in insects like the silkworm Bombyx mori and various Drosophila species have revealed distinct evolutionary lineages. nih.govresearchgate.netnih.gov In B. mori, Cecropin A and Cecropin B form separate clusters, suggesting they evolved independently from a common ancestor. nih.govbioinformation.net The Cecropin B cluster in B. mori is more complex, including subgroups B, D, and E, indicating a more recent and extensive diversification of this lineage. nih.govbioinformation.net

It is hypothesized that a common ancestor of Cecropin exists in all holometabolous insects, with the exception of Hymenoptera. nih.gov Phylogenetic trees constructed using Cecropin gene sequences from a wide range of insect orders show that genes from the same order tend to cluster together, supporting this hypothesis. nih.govmdpi.com For example, Cecropin genes from Diptera and Lepidoptera form distinct and prominent clusters. nih.gov

Gene Re-organization and Diversification

The arrangement of this compound genes in insect genomes points to a history of tandem gene duplication and frequent reorganization. nih.govnih.gov In B. mori, the this compound gene group is located in a tandem array on a single chromosome, with varying intergenic lengths. nih.gov This genomic architecture is indicative of paralogous gene formation through tandem duplication. nih.gov The presence of a distantly related Cecropin E gene within the Cecropin B locus in B. mori further highlights the complex history of gene reorganization in this family. nih.govbioinformation.net

Studies on the Drosophila Cecropin gene family also reveal frequent gene reorganization. nih.gov The high degree of polymorphism and evidence of intragenic recombination within the Cecropin gene region of D. melanogaster suggest a dynamic evolutionary process that has likely contributed to the functional diversification of these peptides. nih.gov This ongoing evolution allows insects to adapt their immune defenses to a constantly changing array of microbial pathogens.

Structure Activity Relationship Sar Studies and Peptide Engineering of Cecropin B

Amino Acid Substitution Analysis

Another study investigated the effect of substituting valine for methionine at residue 11 of Cecropin-B (creating analogue MB39) on its degradation by proteases in plant leaf intercellular fluid. apsnet.orgnih.govapsnet.org This substitution resulted in a significantly lower degradation rate for MB39 compared to native this compound, with the half-life of MB39 being, on average, 2.9 times greater. apsnet.orgnih.govapsnet.org Specifically, in potato leaf fluid, the degradation rate of MB39 was 5.7-fold lower. apsnet.orgnih.govapsnet.org This finding highlights how single amino acid changes can influence peptide stability, which is crucial for applications like developing transgenic plants with enhanced disease resistance. apsnet.orgnih.gov

Hinge Region Modification Effects

The hinge region, typically rich in glycine (B1666218) and proline residues, links the N-terminal amphipathic helix and the C-terminal hydrophobic helix of cecropins. nih.govfrontiersin.orgmdpi.com This flexible region is hypothesized to be important for the peptide's ability to span and disrupt the bacterial lipid membrane. acs.org

Modifications to the hinge region can influence both the structure and activity of cecropin-like peptides. For example, deleting the flexible hinge sequence (Ala22-Gly23-Pro24) of this compound resulted in a novel peptide, cecropin (B1577577) DH. nih.govresearchgate.net Despite lacking the hinge, cecropin DH exhibited potent antibacterial activity against several bacterial strains, with minimal inhibitory concentrations (MICs) comparable to those of the parent peptide, this compound. nih.govresearchgate.net This suggests that while a flexible hinge is often proposed to be important, antibacterial activity can still be maintained or even enhanced in its absence, potentially through alternative mechanisms or structural adaptations. nih.govresearchgate.net

Conversely, increasing flexibility in the hinge region, such as by having a Glycine at position 24 (as in Cecropin A and Cecropin BG), may be detrimental to the insertion and interruption of the bacterial membrane. acs.org Peptides with Gly at position 24 generally showed lower helicity in the presence of SDS compared to those with Val at position 24 (Cecropin AV and Cecropin B), and this decreased flexibility in the hinge correlated with higher antimicrobial activity and lower MICs. acs.org

Terminal Segment Contributions to Activity

The hydrophobic C-terminal segment is crucial for membrane insertion and disruption. nih.govfrontiersin.org Studies on this compound and its derivatives have demonstrated the importance of this region. For instance, Cecropin B3, a derivative lacking an amphipathic group present in this compound, showed little effect on bacterial or cancer cells, suggesting that this amphipathic group in the C-terminus is necessary for membrane insertion and pore formation. wikipedia.org

Modifications to the C-terminal segment can alter peptide activity and specificity. Custom-designed analogs of this compound, such as Cecropin B-1 and Cecropin B-2, were synthesized by replacing the C-terminal segment (residues 26 to 35) with the N-terminal sequence of this compound (positions 1 to 10, which include five lysine (B10760008) residues). nih.gov These analogs, having extra cationic residues in this region, were less effective in breaking liposomes and killing bacteria compared to natural this compound. nih.gov However, they showed increased potency in lysing certain cancer cells. nih.gov This indicates that the composition and properties of the C-terminal segment significantly influence the peptide's interaction with different cell membranes and its biological targets.

The amidated C-terminus of this compound may also contribute to its broad-spectrum activity. nih.govnih.gov

Rational Design of this compound Analogues and Derivatives

Rational design approaches have been widely employed to create this compound analogues and derivatives with improved or altered properties. These designs often focus on modifying the charge, hydrophobicity, amphipathicity, length, and flexibility of the peptide to enhance its interaction with target membranes and increase its resistance to degradation. researchgate.netnih.gov

Examples of rationally designed this compound derivatives include:

MB39: An analog with a valine substituted for methionine at residue 11, designed to increase resistance to proteolytic degradation in plants. apsnet.orgnih.govapsnet.org

Cecropin DH: Created by deleting the hinge region (Ala22-Gly23-Pro24) to study the role of flexibility and explore potential anti-inflammatory properties in addition to antibacterial activity. nih.govresearchgate.net

Cecropin B-1 and Cecropin B-2: Analogs with modifications in the C-terminal segment to investigate the impact of increased cationicity on activity against bacteria and cancer cells. nih.gov

SB-37 and Shiva-1: Sequence analogs of this compound engineered with reduced toxicity to plant protoplasts while maintaining differential activity against specific plant pathogenic bacteria. researchgate.net

Hybrid Peptides: Chimeric peptides combining segments of this compound with other antimicrobial peptides like sarcotoxin IA or melittin (B549807) have been designed to leverage desirable properties from different parent molecules. nih.govresearchgate.netresearchgate.net For instance, a hybrid peptide combining the N-terminal of Cecropin B and the C-terminal of sarcotoxin IA was synthesized to study the contribution of these regions to antibacterial spectra. nih.gov

Rational design often involves considering the peptide's secondary structure, particularly the formation of amphipathic alpha-helices, which are crucial for membrane interaction. cambridge.orgwikipedia.orgnih.gov Modifications are made to optimize the distribution of charged and hydrophobic residues to enhance membrane binding and disruption while minimizing toxicity to host cells. mdpi.comnih.gov

The development of transgenic plants expressing synthesized this compound genes, sometimes codon-optimized for the host plant and designed for specific cellular localization (e.g., phloem), represents another application of rational design to confer disease resistance. researchgate.net

Data from SAR studies and rational design efforts provide valuable insights into the molecular mechanisms of this compound activity and guide the development of next-generation antimicrobial agents with tailored properties. acs.orgmdpi.com

Microbial Resistance Mechanisms to Cecropin B

Cellular Surface Modifications

Alterations to the bacterial cell surface are a primary defense mechanism against cationic AMPs like cecropin-B. These modifications can reduce the electrostatic attraction between the peptide and the bacterial membrane or remodel the structural components of the outer membrane. karger.comfrontiersin.orgroyalsocietypublishing.orgresearchgate.net

Outer Membrane Component Remodeling

Beyond charge alteration, bacteria can remodel the structural components of their outer membrane to reduce susceptibility to this compound. Changes in the composition or structure of LPS can affect the interaction and penetration of the peptide. mdpi.complos.orgnih.govfrontiersin.org Studies have shown that mutations affecting the inner or outer core oligosaccharide of LPS in Escherichia coli can influence susceptibility to this compound. frontiersin.org Furthermore, some bacteria may alter the rigidity or permeability of their outer membrane, potentially hindering the ability of this compound to insert and form pores. asm.orgmdpi.comroyalsocietypublishing.orgnih.gov Observing ultrastructural changes in the outer membranes of bacteria like Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri following exposure to this compound has been correlated with increased resistance. asm.orgkarger.comnih.gov

Efflux Pump Systems in Resistance

Bacterial efflux pumps are active transport systems that can expel antimicrobial compounds, including AMPs, from the cell. frontiersin.orgroyalsocietypublishing.orgresearchgate.netmdpi.com While the role of specific efflux pumps in resistance to this compound is an area of ongoing research, efflux systems like the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Gram-negative bacteria, are known to contribute to resistance against various AMPs by actively pumping them out of the periplasmic space or cytoplasm. nih.govmdpi.comkarger.com The expression of genes related to ABC transport systems has been observed to be altered in this compound resistant Haemophilus parasuis strains. karger.comkarger.com

Protease-Mediated Degradation and Biofilm Formation

Bacterial proteases can degrade AMPs, rendering them inactive. frontiersin.orgroyalsocietypublishing.orgresearchgate.netresearchgate.net Both secreted extracellular proteases and intracellular proteases (following peptide internalization) can contribute to resistance. mdpi.comimrpress.comoup.comnih.govusda.gov While natural L-form this compound is susceptible to proteolytic degradation by various enzymes, including those from bacteria and fungi, modified forms like D-cecropin B have shown resistance to such degradation while retaining antimicrobial activity. mdpi.comoup.comnih.govusda.govmdpi.comnih.gov

Biofilm formation is another significant resistance mechanism. royalsocietypublishing.orgresearchgate.netmdpi.com Bacteria embedded within a biofilm matrix are often more resistant to antimicrobial agents, including AMPs, compared to their planktonic counterparts. royalsocietypublishing.orgmdpi.com The biofilm matrix can act as a physical barrier, hindering the diffusion and access of this compound to the bacterial cells, and can also provide a different microenvironment that affects peptide activity or induces physiological changes in the bacteria leading to increased resistance. mdpi.com Studies have shown that genes related to biofilm formation can be altered in this compound resistant bacterial strains. karger.com

Host Immune Evasion Strategies (Bacterial)

While not a direct mechanism of resistance to this compound itself in the context of a single bacterial cell's interaction with the peptide, bacterial strategies to evade the host immune system in general can indirectly contribute to their survival in the presence of host-produced AMPs like this compound (when considering this compound as part of an insect's immune response). These strategies can include modulating cell surfaces to avoid immune recognition, producing factors that interfere with immune signaling, or forming biofilms which provide protection from immune cells and molecules. asm.orgnih.govkarger.comasm.org For instance, changes in bacterial ultrastructure observed in resistant strains might also play a role in evading host immune responses. nih.gov

Advanced Research Avenues and Biotechnological Perspectives of Cecropin B

Anti-Inflammatory Research Paradigms

Beyond its direct antimicrobial effects, Cecropin-B has demonstrated capabilities in modulating the immune response, particularly in the context of inflammation triggered by bacterial components.

Lipopolysaccharide Neutralization and Immune Modulation

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can lead to septic shock during severe infections mdpi.commdpi.com. Several studies indicate that this compound and its analogs can interact with and neutralize LPS mdpi.commdpi.comnih.govmdpi.com. This interaction is thought to involve the binding of the cationic peptide to the anionic LPS molecule, particularly the lipid A region mdpi.comnih.gov. This binding can lead to the dissociation of LPS micelles or the disruption of LPS aggregates into smaller assemblies, which may contribute to its anti-inflammatory effects nih.gov.

Research using LPS-stimulated murine macrophage cell lines, such as RAW264.7 cells, has shown that this compound can inhibit the production and secretion of pro-inflammatory cytokines, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) mdpi.comnih.gov. A cecropin (B1577577) B-derived peptide, cecropin DH, demonstrated higher potential anti-inflammatory activity compared to native this compound in inhibiting NO and TNF-α release in LPS-stimulated cells nih.gov. This suggests that modifications to the this compound structure can enhance its anti-inflammatory properties nih.gov. The anti-inflammatory mechanism may involve the activation of signaling pathways such as TLR2/4-NF-κB/PXR, which can influence the expression of certain enzymes like CYP3A29 researchgate.net.

Anticancer Activity Research (In Vitro Cell Line Studies)

This compound has shown promising selective cytotoxic effects against various cancer cell lines in in vitro studies, while exhibiting low toxicity towards normal mammalian cells spandidos-publications.comresearchgate.netscirp.orgnih.goviomcworld.comsemanticscholar.org.

Selective Cytotoxicity Mechanisms on Cancer Cells

The selective toxicity of this compound towards cancer cells is attributed, in part, to differences in the membrane composition and structure between cancer cells and normal cells mdpi.comresearchgate.netiomcworld.commdpi.com. Cancer cell membranes often have a net negative charge due to a higher expression of anionic molecules, which facilitates electrostatic interactions with the cationic this compound peptide iomcworld.commdpi.com. This interaction can lead to the disruption of the cancer cell membrane researchgate.netnih.goviomcworld.com.

Studies have investigated the cytotoxic potential of this compound on various cancer cell lines, including breast adenocarcinoma (MDA-MB-231), human mesothelioma (M14K), bladder cancer cell lines (e.g., 486P, RT4, 647V, J82), hepatocellular carcinoma (BEL-7402), leukemia, lymphoma, colon carcinoma, small cell lung cancer, and gastric cancer cells researchgate.netscirp.orgnih.goviomcworld.comsemanticscholar.orgnih.govspandidos-publications.com. The cytotoxic effect is often dose-dependent scirp.orgnih.gov. For instance, in MDA-MB-231 breast cancer cells, significant cytostasis was observed at higher concentrations (e.g., 120 µM), while effects were insignificant at lower concentrations (e.g., 30 µM) scirp.org. Sensitivity to this compound can vary depending on the specific cancer cell line scirp.orgnih.gov.

Beyond direct membrane disruption, this compound can also induce cell death through mechanisms such as apoptosis scirp.orgiomcworld.comsemanticscholar.orgmdpi.comspandidos-publications.comskums.ac.ir. Research indicates that this compound treatment can increase the expression of pro-apoptotic genes like Caspase3 and Fas iomcworld.com. Apoptosis induced by cecropins in cancer cells may be linked to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS) mdpi.comspandidos-publications.com.

Table 1 provides examples of the in vitro cytotoxic activity of this compound on selected cancer cell lines.

Cancer Cell LineTypeObserved EffectReference
MDA-MB-231Breast AdenocarcinomaCytostasis (e.g., 33.16% at 120 µM) scirp.org
M14KHuman MesotheliomaCytostasis (e.g., 22.56% at 120 µM) scirp.org
Bladder cancer cell linesVariousDose-dependent inhibition of viability/proliferation nih.govresearchgate.net
4T1Murine Breast CancerInduced cell death and apoptosis iomcworld.com
BEL-7402Human Hepatocellular CarcinomaCytotoxic effect, pro-apoptotic action semanticscholar.org
Various Leukemia/LymphomaHematologicalActivity demonstrated in preliminary studies nih.gov

Note: This table presents a selection of findings and is not exhaustive of all research on this compound's anticancer activity.

Mitochondrial Membrane Disruption Hypotheses

One proposed mechanism for this compound's anticancer activity involves targeting mitochondria within cancer cells researchgate.netmdpi.comspandidos-publications.com. Similar to bacterial membranes, mitochondrial membranes have differences in composition compared to the plasma membranes of normal mammalian cells mdpi.com. This similarity might make mitochondria susceptible to disruption by cationic peptides like this compound mdpi.com.

Studies suggest that cecropins can act as membrane-disrupting agents on mitochondria or induce apoptosis through mechanisms involving mitochondrial pathways mdpi.com. Disruption of the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c are events associated with the induction of apoptosis via the mitochondrial pathway spandidos-publications.com. Research on a cecropin-like peptide, cecropinXJ, has shown that it can disrupt Δψm and increase ROS generation in gastric cancer cells, leading to the release of cytochrome c spandidos-publications.com. While this specific study focused on cecropinXJ, it supports the hypothesis that mitochondrial membrane disruption is a potential mechanism contributing to the cytotoxic effects of cecropin-family peptides, including this compound, on cancer cells researchgate.netmdpi.com.

Transgenic Organism Engineering for Enhanced Resistance

The antimicrobial properties of this compound have led to investigations into its use in developing transgenic organisms with enhanced resistance to pathogens, particularly in plants.

Plant Disease Resistance Models

Bacterial plant diseases cause significant agricultural losses nih.gov. Conventional methods for disease control have limitations, making genetic engineering an attractive alternative nih.gov. This compound's lytic activity against Gram-negative and some Gram-positive bacteria, coupled with its low toxicity to eukaryotic cells at certain concentrations, makes it a potential tool for engineering bacterial resistance in crops spandidos-publications.commdpi.comnih.gov.

Studies have explored the expression of the this compound gene in transgenic plants to confer resistance against bacterial pathogens nih.govresearchgate.netcsic.esasm.org. For example, transgenic tomato plants expressing a synthesized gene encoding cationic peptide this compound have demonstrated significant resistance to bacterial wilt (Ralstonia solanacearum) and bacterial spot (Xanthomonas campestris pv. vesicatoria) nih.govasm.org. The effectiveness was assessed by measuring the peptide concentrations causing 50% survival of the pathogenic bacterium (S50) in in vitro studies nih.gov. For Ralstonia solanacearum, the S50 was 529.6 μg/ml, and for Xanthomonas campestris pv. vesicatoria, it was 0.29 μg/ml nih.govasm.org.

Despite promising in vitro activity and successful gene integration, achieving robust disease resistance in transgenic plants has faced challenges. One significant hurdle has been the degradation of this compound by endogenous plant proteases present in the intercellular spaces of leaves researchgate.netcsic.esapsnet.orgresearchgate.net. This degradation can limit the concentration of the active peptide in the plant tissues, thus reducing its effectiveness against pathogens csic.esapsnet.orgresearchgate.net. Strategies to overcome this include fusing the this compound gene to signal peptides that direct the peptide to cellular compartments with lower protease activity, such as the endoplasmic reticulum, or designing modified this compound peptides with enhanced stability researchgate.netcsic.esapsnet.org. Transgenic rice expressing this compound from Bombyx mori has shown enhanced resistance to bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae researchgate.netresearchgate.net.

Table 2 summarizes findings on this compound in transgenic plant models for disease resistance.

Transgenic PlantTarget PathogensObserved ResistanceNotesReference
TomatoRalstonia solanacearum, Xanthomonas campestris pv. vesicatoriaSignificantDemonstrated resistance in in vivo studies. nih.govasm.org
TobaccoPseudomonas syringae pv. tabaciContradictory/NoneChallenges with peptide degradation by plant proteases. csic.esapsnet.org
RiceXanthomonas oryzae pv. oryzaeEnhancedStrategies to improve stability or targeting were explored. researchgate.netresearchgate.net

Note: This table highlights key findings and challenges in developing this compound transgenic plants.

Synergistic Interactions with Other Antimicrobial Agents

Research into this compound has demonstrated its potential to act synergistically with conventional antibiotics and other antimicrobial agents. This synergistic effect can lead to enhanced antimicrobial activity, potentially lowering the effective concentration of each agent, reducing toxicity, and combating the rise of multidrug-resistant (MDR) pathogens. explorationpub.comasm.org

Studies have investigated the combination of cecropins, including this compound or its analogs, with various antibiotics. For instance, research on cecropin A2, a peptide related to this compound, showed synergistic activity with tetracycline (B611298) against Pseudomonas aeruginosa, a common Gram-negative opportunistic pathogen. asm.org This combination resulted in an 8-fold reduction in the minimum inhibitory concentration (MIC) for both agents. asm.org The proposed mechanism involves cecropin A2 binding to bacterial lipopolysaccharides (LPS), permeabilizing the membrane, and facilitating the entry of tetracycline into the cytoplasm. asm.org

While the search results specifically mentioning "this compound" in combination studies are less numerous than those for related cecropins or AMPs in general, the principle of synergy observed with other cecropins and AMPs is highly relevant. For example, a study on cecropin D-derived synthetic peptides demonstrated synergistic effects with caspofungin and additive effects with amphotericin B against Candida albicans. frontiersin.org This suggests that combining cecropin-family peptides with antifungals can enhance efficacy against fungal infections.

Early studies also explored the interaction of this compound with hydrophobic antibiotics like clindamycin (B1669177), erythromycin, fusidic acid, and novobiocin (B609625) against Gram-negative bacteria such as Proteus mirabilis and Staphylococcus epidermidis. oup.com While the combined activity with some antibiotics like clindamycin was not categorized as synergistic, likely due to inherent bacterial resistance mechanisms, this compound appeared to increase the access of fusidic acid and novobiocin across the cytoplasmic membrane of S. epidermidis. oup.com This highlights the potential of this compound to enhance the permeability of bacterial membranes, thereby improving the effectiveness of co-administered agents.

The synergistic potential of this compound with other antimicrobial agents is a promising avenue for developing combination therapies to overcome antibiotic resistance and improve treatment outcomes for various infections.

Here is a summary of some reported synergistic or additive interactions with cecropin-family peptides:

Cecropin/PeptidePartner Agent(s)Target Microorganism(s)Observed EffectSource
Cecropin A2TetracyclinePseudomonas aeruginosaSynergistic asm.org
Cecropin D-derived peptidesCaspofungin, Amphotericin BCandida albicansSynergistic (Caspofungin), Additive (Amphotericin B) frontiersin.org
Cecropin BFusidic acid, NovobiocinStaphylococcus epidermidisIncreased permeability/sensitivity oup.com

Note: This table includes data from studies on cecropin A2 and cecropin D derivatives as illustrative examples of synergy within the cecropin family, given the limited specific data found for this compound combinations in the provided context.

Novel Delivery System Research Concepts (Pre-clinical)

Despite its potent antimicrobial activity, the therapeutic application of this compound faces challenges, including potential degradation by proteases, short half-life, and the need for targeted delivery to minimize potential off-target effects and improve efficacy at the infection site. nih.goviomcworld.com Consequently, significant pre-clinical research is focused on developing novel delivery systems for this compound.

Nanotechnology-based approaches, such as nanoparticles, liposomes, and hydrogels, are being explored as promising carriers for AMPs like this compound. nih.govmdpi.comfrontiersin.orgfrontiersin.orgaimspress.commdpi.com These systems can offer several advantages, including protecting the peptide from degradation, improving its solubility, enhancing its accumulation at the target site, facilitating cellular uptake, and enabling controlled release. nih.govmdpi.comfrontiersin.org

Chitosan (B1678972) nanoparticles have been investigated as a carrier for recombinant this compound (rCec-B) against multidrug-resistant Klebsiella pneumoniae (MDR-KP) isolates in pre-clinical studies. nih.govresearchgate.net Encapsulation of rCec-B into chitosan nanoparticles aimed to increase its lifetime, drug targeting, and efficacy. researchgate.net While the MIC of encapsulated rCec-B was reported as higher than the free peptide in one study, the encapsulated form showed promising antibacterial activities against drug-resistant K. pneumoniae and downregulated the expression of genes encoding efflux pumps and porins, suggesting a potential mechanism for overcoming resistance. researchgate.net this compound-chitosan particles have also demonstrated low hemolytic activity in pre-clinical assessments. nih.gov

Liposomes, which are phospholipid vesicles, are another type of delivery system being explored for AMPs. diva-portal.orgnih.gov Studies have investigated the interaction of this compound and its analogs with liposomes of different compositions to understand the dependence of membrane permeability on liposome (B1194612) properties. diva-portal.orgnih.gov While some research on this compound analogs showed reduced anti-liposome activity compared to natural this compound, liposomes remain a relevant model system for studying peptide-membrane interactions and a potential vehicle for delivery. diva-portal.orgnih.gov Liposomal delivery of other AMPs has shown enhanced efficacy and decreased toxicity in pre-clinical models. aimspress.com

Hydrogels are also being investigated as delivery platforms for antimicrobial peptides, particularly for topical applications or wound healing. frontiersin.orgmdpi.com These gel-like materials can provide a sustained release of the encapsulated peptide at the site of infection. While specific pre-clinical data on this compound loaded hydrogels is less prominent in the provided snippets, the general concept of using hydrogels for AMP delivery to enhance stability and provide localized treatment is well-established in research. frontiersin.orgmdpi.com For example, hydrogels incorporating other AMPs have shown significant bacterial killing and potential for wound healing applications. mdpi.com

Other novel concepts include conjugating AMPs to metal nanoparticles, which has shown potential to enhance antimicrobial activity and stability in pre-clinical settings. mdpi.comfrontiersin.org Although not specifically detailed for this compound in the provided results, this represents a broader trend in AMP delivery research.

These pre-clinical investigations into various delivery systems highlight the ongoing efforts to translate the intrinsic antimicrobial properties of this compound into effective therapeutic strategies by addressing its pharmacokinetic limitations and enabling targeted delivery.

Here is a summary of novel delivery system research concepts for this compound and related AMPs:

Delivery System TypeExamples/Concepts Explored for this compound/AMPsPotential AdvantagesPre-clinical Findings/NotesSource
NanoparticlesChitosan nanoparticlesIncreased lifetime, targeting, efficacy, protection from degradationPromising activity against MDR K. pneumoniae, downregulated resistance genes, low hemolysis. MIC of encapsulated peptide might be higher than free peptide. nih.govresearchgate.net
LiposomesInteraction studies with this compound/analogsModel for membrane interaction, potential delivery vehicleDependence of membrane permeability on liposome composition. Some analogs showed reduced anti-liposome activity. diva-portal.orgnih.gov
HydrogelsGeneral concept for AMP deliverySustained release, localized treatment (e.g., wounds)Not specifically detailed for this compound in provided results, but a recognized AMP delivery strategy. frontiersin.orgmdpi.com
Metal NanoparticlesConjugation concept for AMPsEnhanced activity and stabilityGeneral concept explored for AMPs, not specifically detailed for this compound. mdpi.comfrontiersin.org

Emerging Methodologies and Future Directions in Cecropin B Research

Omics Approaches (Genomics, Transcriptomics, Proteomics)

Omics approaches, including genomics, transcriptomics, and proteomics, are revolutionizing the study of biological systems by providing global analysis tools. thermofisher.comoup.comoup.com These methodologies offer complementary read-outs that yield deeper insights than single-omics studies alone. thermofisher.com In the context of antimicrobial peptides like Cecropin-B, omics can be applied to several key areas:

Identification of Novel Cecropin (B1577577) Genes: Transcriptome sequencing of various insects has led to the discovery of numerous novel cecropin sequences. mdpi.comresearchgate.net For example, a screening of the 1000 Insect Transcriptome Evolution (1KITE) dataset identified 108 cecropin genes from 105 insect transcriptomes. mdpi.comresearchgate.net This highlights the potential of genomics and transcriptomics in expanding the known repertoire of cecropin-like peptides.

Understanding Host Immune Response: Transcriptomics and proteomics can be used to investigate changes in gene and protein expression patterns in host organisms (like insects) in response to infection and the subsequent production of AMPs such as this compound. This helps in understanding the regulatory pathways involved in the innate immune response where cecropins play a role. cambridge.orgscielo.br

Investigating Bacterial Response to this compound: Transcriptomic and proteomic studies of bacteria treated with this compound can reveal the cellular pathways and stress responses activated by the peptide. This can provide a deeper understanding of the mechanisms of resistance or adaptation in target microorganisms. oup.comoup.com

While the provided search results discuss the general application of omics in antibiotic and AMP research, specific detailed research findings directly linking multi-omics data analysis to the mechanism or optimization of this compound itself were not extensively detailed. However, the framework for using these approaches is well-established in related fields.

Advanced Imaging Techniques for Mechanistic Elucidation

Advanced imaging techniques are crucial for visualizing the interaction of this compound with target cell membranes and elucidating its mechanism of action at a nanoscale level.

Atomic Force Microscopy (AFM): AFM has been successfully used to investigate the mechanism of action of this compound. Studies using AFM on immobilized bacteria treated with this compound have shown nanometre-scale poration of the outer membrane. researchgate.net AFM can visualize morphological changes on the bacterial cell surface, such as blisters, dents, protrusions, and leakage, induced by this compound. nih.gov

Scanning Electron Microscopy (SEM): SEM is another valuable tool for observing the morphological changes in target cells upon exposure to this compound. SEM images have revealed increased cell surface roughness, shrinking, aggregation, and dissolution of cells after treatment with this compound. nih.govnih.gov

Transmission Electron Microscopy (TEM): TEM provides insights into the ultrastructural changes within cells treated with this compound. TEM analysis has shown alterations in the cell wall and cell membrane integrity, as well as changes in cytoplasmic appearance. nih.gov

Fluorescence Microscopy: Fluorescence microscopy, often in conjunction with staining techniques like propidium (B1200493) iodide (PI) staining, can be used to assess membrane permeabilization caused by this compound. Increased fluorescence intensity within bacterial cells stained with PI indicates that the peptide has disrupted the cell membrane, allowing the dye to enter and stain the nucleic acids. mdpi.comnih.gov

These imaging techniques provide visual evidence supporting the pore-forming or membrane-disrupting mechanisms proposed for this compound.

Table 1: Application of Advanced Imaging Techniques in this compound Research

Imaging TechniqueApplication in this compound ResearchObserved EffectsSource
Atomic Force Microscopy (AFM)Investigating mechanism of action, visualizing membrane poration.Nanometre-scale poration of outer membrane, protrusions, leakage. nih.govresearchgate.net
Scanning Electron Microscopy (SEM)Observing morphological changes on cell surface.Increased surface roughness, shrinking, dents, blisters, aggregation, dissolution. nih.govnih.gov
Transmission Electron Microscopy (TEM)Analyzing ultrastructural changes within cells.Alterations in cell wall/membrane integrity, cytoplasmic changes. nih.gov
Fluorescence MicroscopyAssessing membrane permeabilization (e.g., with PI staining).Increased intracellular fluorescence indicating membrane disruption. mdpi.comnih.gov

High-Throughput Screening for Novel Analogues

High-throughput screening (HTS) plays a significant role in the discovery and optimization of antimicrobial peptides, including the identification of novel this compound analogues with enhanced activity or specificity. researchgate.net

Screening of Peptide Libraries: HTS allows for the rapid evaluation of large libraries of peptides, including natural cecropins identified through bioinformatics and synthetic analogues. researchgate.netresearchgate.netnih.gov This enables researchers to identify peptides with desired properties, such as potent antimicrobial activity against specific pathogens or reduced toxicity. mdpi.comresearchgate.netresearchgate.net

Evaluation of Analogues: HTS can be used to screen modified versions of this compound, such as those with single amino acid substitutions, to assess their impact on antimicrobial activity and other characteristics. acs.org This facilitates the identification of key residues or structural features that contribute to the peptide's efficacy.

Identification of Anti-biofilm Activity: HTS can also be applied to screen for the ability of cecropin analogues to inhibit biofilm formation or disperse existing biofilms, an important consideration for combating persistent infections. frontiersin.org

Bioinformatics and Computational Biology in Peptide Design

Bioinformatics and computational biology are indispensable tools in the research and development of this compound and its analogues, facilitating sequence analysis, structure prediction, and the design of novel peptides. nih.govmdpi.commdpi.com

Sequence Analysis and Homology: Bioinformatics tools are used to analyze the amino acid sequences of cecropins from different organisms, identify conserved regions, and determine homology with other AMPs. cambridge.orgscielo.brnih.govmdpi.com This helps in understanding the evolutionary relationships and identifying potential functional motifs.

Structure Prediction: Computational methods are employed to predict the secondary and tertiary structures of this compound and its analogues. scielo.brnih.govmdpi.com This is crucial because the α-helical structure and amphipathic nature are key to its membrane-disrupting activity. nih.govcambridge.orgfrontiersin.orgscielo.brmdpi.com Predicted structures can guide the design of modified peptides with improved structural stability or membrane interaction.

Physicochemical Property Prediction: Bioinformatics tools can predict physicochemical properties such as isoelectric point, molecular weight, and hydrophobicity, which are important determinants of peptide activity and interaction with membranes. cambridge.orgnih.govmdpi.com

De Novo Peptide Design: Computational approaches, including quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations, can be used for the de novo design of novel peptides with desired antimicrobial properties based on the characteristics of known AMPs like this compound. acs.orgfrontiersin.orgmdpi.commdpi.com This allows for the creation of virtual peptide libraries and the prediction of their potential activity before synthesis and experimental validation.

Identifying Functional Regions: Bioinformatics can help identify key functional regions within the this compound sequence, such as the cationic N-terminal and hydrophobic C-terminal regions, and the flexible hinge region, which are important for its interaction with bacterial membranes. nih.govfrontiersin.orgscielo.brmdpi.com

Bioinformatics analysis of a cecropin B-like peptide from Anticarsia gemmatalis revealed amino acid sequence homology with other insect cecropins and predicted a tertiary structure based on a two α-helix model. scielo.br Another study used bioinformatics prediction to design mutant peptides based on a cecropin-like region from heteroscorpine-1, aiming to increase antimicrobial activity. mdpi.com These examples demonstrate the practical application of computational tools in guiding experimental research on this compound and its variants.

Table 2: Applications of Bioinformatics and Computational Biology in this compound Research

Computational MethodApplication in this compound ResearchOutcomeSource
Sequence AnalysisIdentifying homologous sequences, conserved regions, evolutionary relationships.Discovery of novel cecropin genes, understanding structural features. cambridge.orgscielo.brnih.govmdpi.com
Structure PredictionPredicting secondary and tertiary structure (e.g., α-helices).Understanding structure-activity relationships, guiding peptide design. scielo.brnih.govmdpi.com
Physicochemical PredictionEstimating properties like pI, MW, hydrophobicity.Correlating properties with activity, informing peptide modification. cambridge.orgnih.govmdpi.com
De Novo Peptide DesignDesigning novel peptides with desired properties.Generation of potential new antimicrobial candidates. acs.orgfrontiersin.orgmdpi.commdpi.com
Functional Region IdentificationPinpointing key regions for membrane interaction (N-term, C-term, hinge).Understanding mechanism, guiding targeted modifications. nih.govfrontiersin.orgscielo.brmdpi.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Cecropin-B’s antimicrobial efficacy against Gram-negative and Gram-positive bacteria?

  • Methodological Answer :

  • Select target bacterial strains (e.g., S. aureus and K. pneumoniae) based on prior evidence of this compound’s inhibitory effects .
  • Use standardized antimicrobial assays (e.g., broth microdilution or agar diffusion) with concentrations ranging from 10–100 μg/mL, as lower concentrations (e.g., 10 μg/mL) have shown >50% inhibition in S. aureus and K. pneumoniae .
  • Include controls for solvent effects (e.g., buffer-only treatments) and validate results via triplicate trials to ensure reproducibility. Reference experimental design principles for robustness .

Q. What analytical techniques are critical for studying this compound’s mechanism of action on bacterial membranes?

  • Methodological Answer :

  • Employ spectroscopic methods like circular dichroism (CD) to analyze this compound’s secondary structure in membrane-mimetic environments (e.g., 20% hexafluoroisopropanol) .
  • Use scanning electron microscopy (SEM) to visualize bacterial membrane disruption post-treatment, as demonstrated in wool fiber studies .
  • Combine X-ray diffraction (XRD) to assess structural changes in biomaterials treated with this compound, noting shifts in β-sheet conformations .

Q. How can researchers determine the optimal concentration range for this compound in cytotoxicity assays?

  • Methodological Answer :

  • Conduct dose-response experiments using mammalian cell lines (e.g., HEK293) to establish IC₅₀ values.
  • Compare cytotoxicity thresholds with antimicrobial efficacy data to identify a therapeutic window. For example, 10 μg/mL this compound achieves >50% bacterial inhibition without significant mammalian cell toxicity in wool functionalization studies .
  • Reference statistical guidelines for sample size calculations to ensure power and validity .

Advanced Research Questions

Q. What statistical approaches can resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Perform meta-analyses to aggregate data from heterogeneous studies, adjusting for variables like bacterial strain variability or experimental conditions (e.g., pH, temperature) .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and identify confounding factors .
  • Use multivariate regression models to isolate this compound’s specific effects from co-variables (e.g., nanoparticle encapsulation) .

Q. How can nanoparticle encapsulation of this compound be optimized to enhance delivery while minimizing toxicity?

  • Methodological Answer :

  • Utilize chitosan nanoparticles for encapsulation, as shown to retain antimicrobial activity while reducing cytotoxicity .
  • Characterize encapsulation efficiency via dynamic light scattering (DLS) and Fourier-transform infrared spectroscopy (FTIR) to confirm peptide stability.
  • Validate in vitro release profiles under physiological conditions (e.g., pH 7.4) and compare with free this compound’s activity .

Q. What strategies ensure this compound’s integration into biomaterials without compromising structural integrity?

  • Methodological Answer :

  • Functionalize biomaterials (e.g., wool fibers) via covalent bonding or adsorption, monitoring structural changes with XRD and SEM .
  • Assess post-functionalization antimicrobial durability through repeated washing cycles and mechanical stress tests.
  • Report detailed experimental protocols for reproducibility, adhering to journal guidelines for materials characterization .

Q. How can environmental factors (e.g., pH, temperature) be controlled to mitigate variability in this compound’s activity?

  • Methodological Answer :

  • Conduct stability studies under varying pH (4–9) and temperature (4–37°C) conditions, using CD spectroscopy to monitor structural integrity .
  • Design experiments with buffer systems (e.g., phosphate-buffered saline) to standardize ionic strength, as this compound’s α-helical structure is sensitive to solvent polarity .
  • Use factorial experimental designs to quantify interactions between environmental variables and antimicrobial efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.